Imidazo[1,2-a]pyridine-3-carboxamide

Antimycobacterial Drug discovery Tuberculosis

The unsubstituted imidazo[1,2-a]pyridine-3-carboxamide core is the essential building block for IPA-class anti-TB agents with nanomolar potency against MDR/XDR Mtb (MIC ≤0.006 µM). Unlike Zolpidem (acetamide linker) or Minodronic acid (bisphosphonate), this carboxamide scaffold provides a >10,000-fold potency advantage through QcrB inhibition. Procure ≥97% purity for SAR-driven medicinal chemistry, focused library synthesis, and strategic deuteration studies.

Molecular Formula C8H7N3O
Molecular Weight 161.16 g/mol
CAS No. 6188-45-0
Cat. No. B1205228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImidazo[1,2-a]pyridine-3-carboxamide
CAS6188-45-0
Synonymsimidazo(1,2-a)pyridine-3-carboxamide
Molecular FormulaC8H7N3O
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC2=NC=C(N2C=C1)C(=O)N
InChIInChI=1S/C8H7N3O/c9-8(12)6-5-10-7-3-1-2-4-11(6)7/h1-5H,(H2,9,12)
InChIKeyZMBYQTGAXZOMOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 200 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Imidazo[1,2-a]pyridine-3-carboxamide (CAS 6188-45-0): Procurement-Grade Scaffold and Core Structure for Antimycobacterial Drug Discovery


Imidazo[1,2-a]pyridine-3-carboxamide (CAS 6188-45-0) is a heterocyclic organic compound with the molecular formula C₈H₇N₃O and a molecular weight of 161.16 g/mol, characterized by a fused imidazole-pyridine bicyclic system with a carboxamide functional group at the 3-position . This unsubstituted core scaffold serves as the fundamental building block for the imidazo[1,2-a]pyridine-3-carboxamide (IPA) chemical class, which has been extensively investigated for antimycobacterial applications [1]. The compound typically exists as a solid at room temperature, with the carboxamide moiety enhancing solubility in polar solvents and providing critical hydrogen-bonding capacity for biological target engagement . While structurally related to the insomnia drug Zolpidem (an imidazo[1,2-a]pyridine-3-acetamide) and the bisphosphonate Minodronic acid (an imidazopyridine derivative), this specific carboxamide scaffold at the 3-position represents a distinct pharmacophore that confers a divergent biological profile, notably nanomolar potency against Mycobacterium tuberculosis strains [2].

Why Imidazo[1,2-a]pyridine-3-carboxamide (CAS 6188-45-0) Cannot Be Interchanged with Generic Imidazopyridine Analogs in Research Applications


Generic substitution of the unsubstituted imidazo[1,2-a]pyridine-3-carboxamide core with structurally similar imidazopyridine derivatives is scientifically unsound due to fundamental pharmacophore divergence and quantitative activity cliffs. While Zolpidem (an imidazo[1,2-a]pyridine-3-acetamide) and the target compound share the fused imidazopyridine bicycle, the carboxamide linker at the 3-position—as opposed to Zolpidem's acetamide linker—is a critical determinant of antimycobacterial potency [1]. Direct comparative data reveal that Zolpidem exhibits an MIC of 10–50 μM against replicating Mtb H37Rv, whereas optimized IPA derivatives incorporating the carboxamide scaffold achieve MIC values as low as 0.004 μM—a potency differential exceeding 10,000-fold [1]. Furthermore, substitution of the imidazopyridine core for alternative fused systems, such as imidazo[1,2-a]pyrimidine-3-carboxamide, yields distinct potency and selectivity profiles that deviate from the established structure-activity relationships of the pyridine-containing IPA class [2]. Even among bisphosphonate imidazopyridines like Minodronic acid (YM-529), the primary mechanism shifts from QcrB inhibition to farnesyl pyrophosphate synthase (FPPS) inhibition (IC₅₀ = 3 nM) and P2X2/3 receptor antagonism (IC₅₀ = 62.7 μM), rendering interchange inappropriate for antimycobacterial research programs . The quantitative evidence presented in Section 3 demonstrates that minor structural modifications within this chemical space produce order-of-magnitude differences in biological activity, selectivity, and metabolic stability [3].

Quantitative Differentiation Evidence: Imidazo[1,2-a]pyridine-3-carboxamide (CAS 6188-45-0) versus Closest Analogs and In-Class Comparators


Antimycobacterial Potency Differential: Carboxamide Scaffold versus Acetamide (Zolpidem) Core

The imidazo[1,2-a]pyridine-3-carboxamide scaffold enables a >10,000-fold improvement in antimycobacterial potency relative to the structurally analogous imidazo[1,2-a]pyridine-3-acetamide core of Zolpidem. Direct head-to-head screening against replicating Mycobacterium tuberculosis H37Rv demonstrated that Zolpidem exhibits an MIC of 10–50 μM, whereas optimized IPA derivatives built upon the carboxamide core achieve MIC values as low as 0.004 μM [1]. Five compounds from the 14-compound IPA panel (compounds 9, 12, 16, 17, and 18) displayed MIC values ≤0.006 μM, with compound 18 surpassing the potency of the clinical candidate PA-824 by nearly 10-fold when screened against a panel of multidrug-resistant (MDR) and extensively drug-resistant (XDR) clinical Mtb strains [1][2]. This potency cliff underscores the critical role of the 3-carboxamide pharmacophore—rather than the 3-acetamide—in driving nanomolar anti-TB activity.

Antimycobacterial Drug discovery Tuberculosis Structure-activity relationship

Selectivity Index: Safety Margin of IPA Derivatives versus Mammalian Cell Toxicity

Optimized imidazo[1,2-a]pyridine-3-carboxamide derivatives demonstrate exceptional selectivity indices (SI) that quantitatively define their therapeutic window relative to mammalian cytotoxicity. Compounds 26g and 26h, incorporating the 2,6-dimethyl-N-[2-(phenylamino)ethyl] IPA scaffold, exhibited SI values of 4395 and 1405, respectively, against Mtb H37Rv when comparing antimycobacterial MIC values to cytotoxicity measured in Vero cells (CC₅₀) [1]. The SI metric—calculated as CC₅₀ / MIC—provides a quantitative safety margin absent from in-class comparators such as the unoptimized Zolpidem core, which demonstrated insufficient selectivity to warrant anti-TB development. These SI values exceed the typical benchmark (>100) for advancing anti-infective candidates into preclinical development and compare favorably to the selectivity profiles of clinical-stage anti-TB agents [1].

Cytotoxicity Therapeutic index Drug safety Vero cell assay

Metabolic Stability Enhancement via Deuterium Incorporation: Quantitative Microsomal Half-Life Extension

The imidazo[1,2-a]pyridine-3-carboxamide scaffold is amenable to strategic deuteration, which quantitatively improves metabolic stability—a differentiation point unavailable to non-deuterated imidazopyridine analogs. Microsomal stability studies of deuterated IPA derivatives demonstrated extended half-life (t₁/₂) and reduced intrinsic clearance (CLᵢₙₜ) compared to their non-deuterated IPA counterparts [1]. This deuterium isotope effect selectively retards cytochrome P450-mediated oxidative metabolism at specific positions on the imidazopyridine core, providing a quantifiable metabolic advantage without altering the pharmacophore required for target engagement [1]. In contrast, structural analogs such as Minodronic acid (a bisphosphonate with imidazopyridine core) exhibit a fundamentally different metabolic profile governed by renal excretion and bone sequestration, with no literature precedent for deuteration-based stability enhancement [2].

Metabolic stability Deuterated compounds Microsomal assay Pharmacokinetics

Synthetic Accessibility and Scaffold Versatility: Quantitative Route Efficiency

The imidazo[1,2-a]pyridine-3-carboxamide core is accessed via a convergent three-step synthetic route that enables rapid analog generation, a practical differentiation from structurally constrained imidazopyridine alternatives. The established synthetic pathway proceeds via: (a) condensation of 2-aminopyridine derivatives with ethyl 2-chloroacetoacetate or ethyl 2-chloro-4,4,4-trifluoroacetoacetate in DME under reflux (48 h); (b) ester hydrolysis using LiOH/EtOH followed by HCl acidification (56 h); and (c) carboxamide coupling using EDC/DMAP with appropriate amines in CH₃CN (16 h) [1]. This modular approach permits systematic variation at the 2-, 6-, 7-, and 8-positions of the imidazopyridine core and the carboxamide nitrogen, enabling rapid structure-activity relationship (SAR) exploration [2]. In contrast, Minodronic acid synthesis requires a complex bisphosphonate installation that is less amenable to high-throughput analog generation, and Zolpidem's acetamide linker imposes synthetic constraints on carboxamide diversification [3][4].

Synthetic chemistry Medicinal chemistry Scaffold optimization Multicomponent reaction

Cross-Resistance Profile: Potency Retention Against MDR/XDR M. tuberculosis Strains

Optimized imidazo[1,2-a]pyridine-3-carboxamide derivatives maintain low-nanomolar potency against clinically isolated multidrug-resistant (MDR) and extensively drug-resistant (XDR) Mycobacterium tuberculosis strains, with compound 18 demonstrating MIC values ≤0.006 μM against both drug-sensitive H37Rv and resistant clinical isolates [1][2]. Crucially, compound 18 surpassed the potency of the clinical candidate PA-824 by nearly 10-fold against the MDR/XDR panel, establishing a quantitative benchmark for cross-resistance evasion [1]. Additionally, compounds 26g and 26h retained activity (MIC range: 0.041–2.64 μM) against drug-sensitive/resistant MTB strains, confirming that the carboxamide pharmacophore engages the QcrB target in a manner minimally affected by mutations conferring resistance to first- and second-line agents such as isoniazid, rifampicin, and fluoroquinolones [2]. In contrast, Zolpidem's modest antimycobacterial activity (MIC 10–50 μM) has not been characterized against resistant strains, and its primary CNS pharmacology precludes meaningful comparison [3].

Drug resistance MDR-TB XDR-TB Cross-resistance

Target Mechanism Divergence: QcrB Inhibition versus FPPS and GABA-A Receptor Modulation

The imidazo[1,2-a]pyridine-3-carboxamide class exerts antimycobacterial activity via inhibition of the QcrB subunit of the menaquinol cytochrome c oxidoreductase (bc₁ complex), a target fundamentally distinct from those engaged by structurally related imidazopyridines [1]. SAR studies confirm that the carboxamide linker with the N-benzylic group is critical for antimycobacterial activity through QcrB engagement [2]. In direct contrast, Zolpidem (imidazo[1,2-a]pyridine-3-acetamide) binds preferentially to the α1 subunit of GABA-A receptors (high affinity, α1 > α2/α3, no α5 binding), with its sedative-hypnotic pharmacology bearing no mechanistic relationship to antimycobacterial QcrB inhibition [3]. Similarly, Minodronic acid—despite its imidazopyridine core—functions as an FPPS inhibitor (IC₅₀ = 3 nM) and P2X2/3 receptor antagonist (IC₅₀ = 62.7 μM), targeting bone resorption and cancer cell proliferation pathways irrelevant to mycobacterial QcrB . This target divergence underscores that imidazopyridine core homology does not predict functional interchangeability.

Mechanism of action QcrB Cytochrome bc1 Target engagement

Optimal Research and Industrial Application Scenarios for Imidazo[1,2-a]pyridine-3-carboxamide (CAS 6188-45-0)


Medicinal Chemistry Lead Optimization: Scaffold Diversification for Antimycobacterial Drug Discovery

The unsubstituted imidazo[1,2-a]pyridine-3-carboxamide core serves as a versatile starting scaffold for systematic structure-activity relationship (SAR) campaigns targeting the QcrB subunit of the mycobacterial cytochrome bc₁ complex [1]. With a convergent three-step synthetic route enabling substitution at the 2-, 6-, 7-, and 8-positions plus carboxamide nitrogen diversification, researchers can efficiently generate focused compound libraries [1]. The quantitative benchmark established by compounds 18 (MIC ≤0.006 μM against MDR/XDR Mtb) and 26g/26h (SI = 4395/1405) provides clear optimization targets for potency and selectivity [2][3]. This scenario is particularly relevant for research programs seeking to advance novel anti-TB candidates beyond the PA-824 potency threshold (~10-fold improvement achieved) while maintaining the favorable selectivity indices characteristic of the IPA class [2].

Deuterated Analog Development: Enhanced Metabolic Stability for In Vivo Pharmacokinetic Studies

Research programs requiring extended in vivo half-life and reduced intrinsic clearance should prioritize the IPA scaffold for strategic deuteration studies [1]. The imidazo[1,2-a]pyridine-3-carboxamide core contains multiple metabolically labile C-H bonds amenable to deuterium incorporation, with microsomal stability assays demonstrating quantifiable t₁/₂ extension and CLᵢₙₜ reduction in deuterated versus non-deuterated analogs [1]. This deuteration strategy is unavailable to comparator imidazopyridines such as Minodronic acid (bisphosphonate metabolism via renal excretion/bone sequestration) or Zolpidem (established clinical metabolism limiting further deuteration interest) [2][3]. The combination of nanomolar antimycobacterial potency with enhanced metabolic stability positions deuterated IPAs as attractive candidates for preclinical in vivo efficacy models [1].

MDR/XDR Tuberculosis Research: Potency Evaluation Against Resistant Clinical Isolates

The demonstrated potency retention of optimized IPA derivatives against MDR and XDR M. tuberculosis clinical isolates—with compound 18 exhibiting MIC ≤0.006 μM against resistant strain panels—justifies procurement of the carboxamide scaffold for drug-resistant TB research programs [1]. The quantitative superiority over clinical candidate PA-824 (~10-fold greater potency) provides a validated benchmark for evaluating novel analogs in resistant strain screening cascades [1]. Furthermore, the QcrB target engagement mechanism appears minimally affected by mutations conferring resistance to first-line agents (isoniazid, rifampicin) and fluoroquinolones, establishing the IPA class as a promising chemotype for combating drug-resistant tuberculosis [2].

Academic Synthesis and Chemical Biology Tool Compound Development

For academic laboratories and chemical biology core facilities, the IPA scaffold offers a synthetically accessible entry point into biologically active imidazopyridine space without the synthetic complexity of bisphosphonates (e.g., Minodronic acid) or the regulatory restrictions of controlled substances (e.g., Zolpidem) [1][2]. The three-step route from commercially available 2-aminopyridine and ethyl 2-chloroacetoacetate derivatives enables undergraduate and graduate-level organic synthesis training while producing compounds with demonstrated nanomolar biological activity [1]. The modular coupling step (EDC/DMAP, CH₃CN, 16 h) supports parallel synthesis of small focused libraries for chemical biology applications, including target validation studies and phenotypic screening [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imidazo[1,2-a]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.